Basic bismuth gallate; Bismuth gallate, basic; Bismuth(III) subgallate; Dermatol; Devrom

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

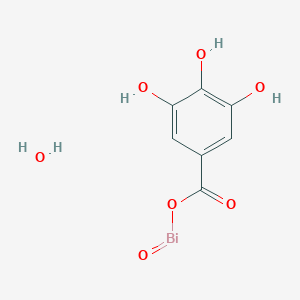

Bismuth subgallate, with the chemical formula C₇H₅BiO₆, is a yellow, odorless powder that has been used for over a century in various medical applications. It is primarily known for its use as an internal deodorant to treat malodor by deodorizing flatulence and stools. Additionally, it has applications in wound therapy and has been used to treat Helicobacter pylori infections .

準備方法

Bismuth subgallate can be synthesized through several methods. One common method involves the precipitation of bismuth subgallate trihydrate from bismuth nitrate solutions using aqueous gallic acid. Another method involves the reaction between solid bismuth oxohydroxonitrate, oxohydroxoperchlorate, oxocarbonate, or oxochloride and a gallic acid solution . These reactions are typically carried out under controlled conditions to ensure the purity and specific surface area of the product .

化学反応の分析

Bismuth subgallate undergoes various chemical reactions, including coordination reactions where the phenolate groups of gallic acid coordinate to bismuth ions. The compound is stable under acidic conditions, similar to gastric acid, indicating its resistance to acid degradation . It also forms coordination polymers, which contribute to its unique structural properties .

科学的研究の応用

Bismuth subgallate has a wide range of scientific research applications. In medicine, it is used as an antimicrobial agent, astringent, hemostatic agent, and internal deodorant. It has been used to treat wounds, gastrointestinal disorders, and syphilis . Additionally, it is effective in treating Helicobacter pylori infections, often in combination with antibiotics and proton-pump inhibitors to overcome bacterial resistance . Its gas sorption properties also make it a subject of interest in materials science .

作用機序

The exact mechanism of action of bismuth subgallate is not fully understood. it is known to possess protective effects on the gastric mucosa, strong astringent effects, and antimicrobial actions.

類似化合物との比較

Bismuth subgallate is often compared to other bismuth-based compounds such as bismuth subsalicylate and bismuth subcitrate. Unlike bismuth subgallate, which forms coordination polymers, bismuth subsalicylate forms isolated clusters, and bismuth subcitrate can exist as an open framework . These structural differences contribute to their varying applications and effectiveness in different medical treatments. Bismuth subgallate’s unique gas sorption properties further distinguish it from other bismuth compounds .

特性

分子式 |

C7H7BiO7 |

|---|---|

分子量 |

412.11 g/mol |

IUPAC名 |

oxobismuthanyl 3,4,5-trihydroxybenzoate;hydrate |

InChI |

InChI=1S/C7H6O5.Bi.H2O.O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;1H2;/q;+1;;/p-1 |

InChIキー |

PFQDAJWINJVNFV-UHFFFAOYSA-M |

正規SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[Bi]=O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)